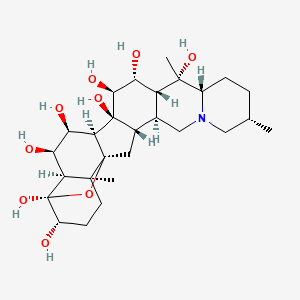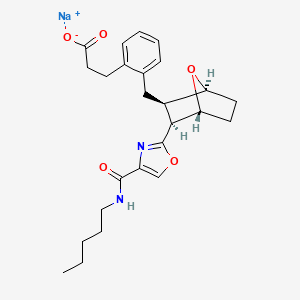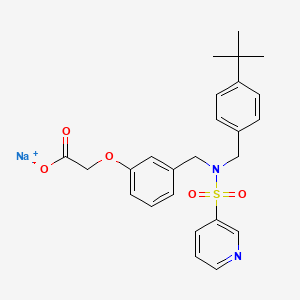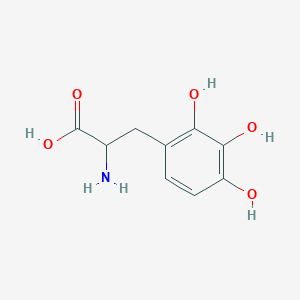
2-Amino-3-(2,3,4-trihydroxyphenyl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-amino-3-(2,3,4-trihydroxyphenyl)propanoic acid is a tyrosine derivative.
Applications De Recherche Scientifique
Modification and Applications in Hydrogels
The compound has been used in the modification of hydrogels, specifically poly vinyl alcohol/acrylic acid (PVA/AAc) hydrogels . Through condensation reaction with various aliphatic and aromatic amines, such as 2-amino-3-(4-hydroxyphenyl) propanoic acid, the hydrogels demonstrate increased swelling and thermal stability. These modified hydrogels exhibit promising antibacterial and antifungal activities, positioning them as candidates for medical applications (Aly & El-Mohdy, 2015).
Role in Synthesis of Racemic Compounds
The compound also plays a role in the synthesis of racemic 2-amino-3-(heteroaryl)propanoic acids, particularly those with furan or thiophene nuclei. The synthesis process involves the reduction of certain propanoic acids, with the resulting compounds demonstrating potential in various applications, including medicinal chemistry (Kitagawa et al., 2004; Kitagawa et al., 2005).
Applications in Polymer Science
In the field of polymer science, the compound and its derivatives, like phloretic acid, are utilized to enhance the reactivity of molecules towards benzoxazine ring formation. This application is crucial in developing materials with tailored thermal and thermo-mechanical properties for a wide range of applications, offering a sustainable alternative to traditional phenol-based approaches (Trejo-Machin et al., 2017).
Role in Platinum Complex Synthesis
The compound is used as a scaffold in the synthesis of new platinum complexes, where it binds RNA biomedical targets. These complexes, through their dual action of the metal centre and the amino acid moiety, demonstrate moderate cytotoxic activity on cancer cells and a marked ability to bind DNA sequences, showing potential in cancer treatment (Riccardi et al., 2019).
Propriétés
Formule moléculaire |
C9H11NO5 |
|---|---|
Poids moléculaire |
213.19 g/mol |
Nom IUPAC |
2-amino-3-(2,3,4-trihydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C9H11NO5/c10-5(9(14)15)3-4-1-2-6(11)8(13)7(4)12/h1-2,5,11-13H,3,10H2,(H,14,15) |
Clé InChI |
BGSYRIVPYDXRDL-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C(=C1CC(C(=O)O)N)O)O)O |
SMILES canonique |
C1=CC(=C(C(=C1CC(C(=O)O)N)O)O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



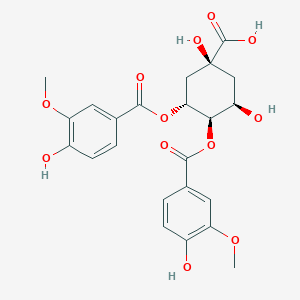
![(3E,7aS,12aR)-6-hydroxy-3-(1H-imidazol-4-ylmethylidene)-12-methoxy-7a-(2-methylbut-3-en-2-yl)-7a,12-dihydro-1H,5H-imidazo[1',2':1,2]pyrido[2,3-b]indole-2,5(3H)-dione](/img/structure/B1260797.png)
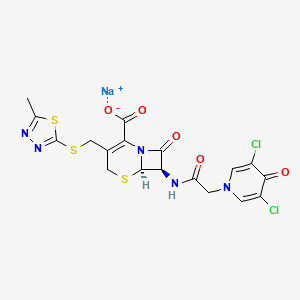
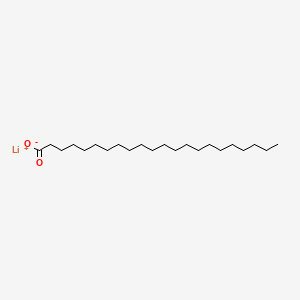
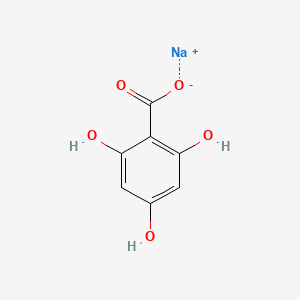

![(Z)-N-(3,4-dichlorophenyl)-2-[(E)-(2,4-dichlorophenyl)methoxyiminomethyl]-3-(dimethylamino)prop-2-enamide](/img/structure/B1260808.png)

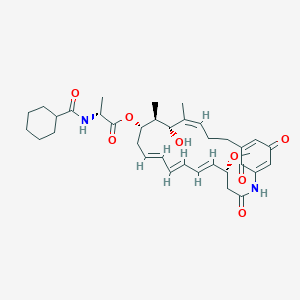
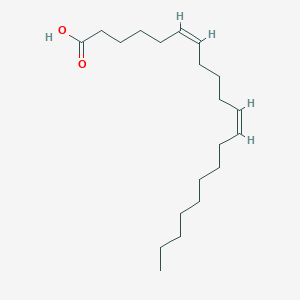
![4,5-Dioxo-4,5-dihydro-1H-pyrrolo[2,3-f]quinoline-2,7,9-tricarboxylate](/img/structure/B1260813.png)
